Triisopropyl borate

Organometallic Synthesis Lithium-Halogen Exchange Boronic Acid Preparation

Triisopropyl borate (TIPB) is the preferred borylation reagent for lithium-halogen exchange sequences, delivering 91% isolated yield versus 65–85% for trimethyl/triethyl borates. Its isopropyl groups confer superior hydrolytic stability and controlled Lewis acidity, enabling one-pot lithiation–borylation–Suzuki couplings without boronic acid isolation. TIPB also serves as an effective Lewis acid catalyst for ortho-borylation of 1-substituted naphthalenes and as a liquid boron diffusion source for p-type silicon doping, offering a favorable flash point (28°C) vs. trimethyl borate (−9°C).

Molecular Formula C9H21BO3
Molecular Weight 188.07 g/mol
CAS No. 5419-55-6
Cat. No. B046633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriisopropyl borate
CAS5419-55-6
SynonymsBoric Acid (H3BO3) Triisopropyl Ester;  Isopropyl Borate;  Boric Acid Triisopropyl Ester;  Boron Isopropoxide;  Boron Triisopropoxide;  Isopropyl Borate ((C3H7O)3B);  NSC 9779;  Triisopropoxyborane;  Triisopropoxyboron;  Triisopropyl Borate;  Triisopropyl Orth
Molecular FormulaC9H21BO3
Molecular Weight188.07 g/mol
Structural Identifiers
SMILESB(OC(C)C)(OC(C)C)OC(C)C
InChIInChI=1S/C9H21BO3/c1-7(2)11-10(12-8(3)4)13-9(5)6/h7-9H,1-6H3
InChIKeyNHDIQVFFNDKAQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triisopropyl Borate (CAS 5419-55-6): Technical Baseline and Procurement-Relevant Properties


Triisopropyl borate (TIPB, CAS 5419-55-6) is a trialkyl borate ester of the formula B(O-i-Pr)₃, characterized as a clear, colorless liquid with a mild ester-like odor [1]. Physicochemical constants relevant to handling and procurement include a density of 0.815 g/mL at 25°C, a boiling point of 139–141 °C (lit.), a melting point of −59 °C, and a flash point of 28 °C [2][3]. The compound is miscible with ether, ethanol, isopropanol, and benzene, decomposes slowly in water/moist air, and requires storage under inert atmosphere due to moisture sensitivity [2][4]. Commercial grades are typically supplied at ≥98% to ≥99.0% purity (GC), with moisture specifications ≤0.1% (KF) for high-purity material [3].

Triisopropyl Borate (CAS 5419-55-6): Why In-Class Trialkyl Borates Cannot Be Interchanged in Critical Applications


Trialkyl borate esters differ substantially in steric bulk, Lewis acidity, and hydrolytic stability, which directly impact their performance in synthetic and industrial applications. Trimethyl borate, with minimal steric hindrance, exhibits higher reactivity toward nucleophiles and faster hydrolysis, but this can lead to lower yields in organometallic quenching reactions and increased handling hazards due to its lower flash point [1]. Triethyl borate represents an intermediate case. Triisopropyl borate offers a distinct balance: the isopropyl groups provide sufficient steric shielding to moderate hydrolysis rates and side reactions while maintaining adequate Lewis acidity for catalytic and synthetic utility [2]. Substituting TIPB with a smaller alkyl borate without adjusting reaction parameters frequently results in reduced isolated yields, altered selectivity profiles, or premature decomposition, rendering the interchange non-trivial and process-dependent [1].

Triisopropyl Borate (CAS 5419-55-6): Quantified Differentiation vs. Trimethyl Borate and Triethyl Borate


Boronic Acid Formation Yield: Triisopropyl Borate Outperforms Trimethyl and Triethyl Analogs

In lithium-halogen exchange with n-BuLi followed by borate quenching, triisopropyl borate achieves a 91% isolated yield in the borylation of 1,3-dibromotoluene, compared with 85% for triethyl borate (1,3-dibromobenzene) and 65% for trimethyl borate (3,5-dibromotoluene) under comparable reaction manifolds [1]. The 26 percentage-point yield advantage over trimethyl borate and 6 percentage-point advantage over triethyl borate are not predicted by electronic arguments alone and underscore the practical superiority of the isopropyl ester in this transformation [1].

Organometallic Synthesis Lithium-Halogen Exchange Boronic Acid Preparation

Lithium Triisopropyl Borate Stability: Benchtop-Stable Intermediates for Suzuki–Miyaura Coupling

Lithium triisopropyl borates, generated in situ from triisopropyl borate and organolithium reagents, exhibit significantly greater stability toward protodeboronation than the corresponding free boronic acids [1]. These borate salts can be stored on the benchtop at room temperature, whereas boronic acids often require refrigeration and inert atmosphere storage to prevent degradation [1]. This stability advantage is not a general property of all trialkyl borates but is specifically documented for the triisopropyl derivative [1].

Suzuki–Miyaura Coupling Cross-Coupling Methodology Organoboron Reagent Stability

Lewis Acid Catalysis: Triisopropyl Borate Enables Ortho-Borylation of 1-Substituted Naphthalenes

Triisopropyl borate functions as a Lewis acid catalyst specifically in the ortho-borylation of 1-substituted naphthalenes . This application leverages the moderate Lewis acidity of the boron center, which is tempered by the steric and electronic effects of the isopropyl groups . Smaller alkyl borates (e.g., trimethyl borate) would likely exhibit higher Lewis acidity but may lack the steric discrimination needed for selective ortho-functionalization; conversely, bulkier borates may be insufficiently electrophilic .

C–H Borylation Lewis Acid Catalysis Ortho-Functionalization

Hydrolytic Stability: Moderated Reactivity vs. Smaller Alkyl Borates

Triisopropyl borate exhibits a hydrolytic sensitivity classification of 7 ("reacts slowly with moisture/water") [1]. This represents a practical advantage over trimethyl borate, which hydrolyzes rapidly with vigorous exothermic character and requires more rigorous exclusion of atmospheric moisture during handling [2]. The increased steric bulk of the isopropyl groups shields the boron center from nucleophilic attack by water, thereby reducing the rate of hydrolysis relative to smaller alkyl borates [2].

Hydrolytic Stability Storage and Handling Moisture Sensitivity

Triisopropyl Borate (CAS 5419-55-6): Differentiated Application Scenarios Based on Quantitative Evidence


High-Yield Synthesis of Arylboronic Acids and Boronate Esters via Lithium-Halogen Exchange

In preparative-scale syntheses requiring lithium-halogen exchange followed by borate trapping, triisopropyl borate is the preferred borylation reagent based on documented 91% isolated yield, outperforming triethyl borate (85%) and trimethyl borate (65%) under comparable conditions [1]. This yield advantage is particularly valuable in medicinal chemistry and process development where intermediate loss must be minimized. The use of TIPB reduces the need for chromatographic purification and increases overall throughput.

One-Pot Lithiation–Borylation–Suzuki Coupling Sequences Using Lithium Triisopropyl Borates

Lithium triisopropyl borates, generated in situ from triisopropyl borate, exhibit benchtop stability toward protodeboronation, enabling convenient one-pot sequences: lithiation, borylation with TIPB, and subsequent Suzuki–Miyaura coupling with aryl halides [2]. This method eliminates isolation of sensitive boronic acid intermediates, reducing both process time and material loss. The approach has been demonstrated for a range of heterocycles and is scalable for industrial application [2].

Lewis Acid-Catalyzed Ortho-Borylation of 1-Substituted Naphthalenes

Triisopropyl borate serves as an effective Lewis acid catalyst for the ortho-borylation of 1-substituted naphthalenes, a transformation that smaller alkyl borates (trimethyl) and bulkier borates have not been reported to perform with comparable selectivity . This specific application supports the synthesis of ortho-borylated naphthalene intermediates for cross-coupling in pharmaceutical and materials research.

Semiconductor Boron Diffusion Source for p-Type Silicon Doping

In semiconductor fabrication, triisopropyl borate is utilized as a liquid boron diffusion source for p-type doping of silicon wafers [3]. While trimethyl borate and triethyl borate can also serve as boron sources, TIPB offers a favorable combination of moderate vapor pressure, thermal stability, and reduced hazard profile (flash point 28°C, liquid at room temperature) compared with trimethyl borate (flash point −9°C) [2][3]. This enables more controlled CVD and ALD deposition of boron-doped films for transistor and integrated circuit manufacturing [3].

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